molecular formula C10H18F3O6P B12755121 Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester CAS No. 108698-12-0

Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester

Cat. No.: B12755121
CAS No.: 108698-12-0
M. Wt: 322.21 g/mol
InChI Key: ILANCWSCKWMAHB-UHFFFAOYSA-N
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Description

Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dipropoxyphosphinyl group, and a methyl ester group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves multiple steps. One common method includes the reaction of trifluoroacetic acid with a suitable alcohol to form the trifluoroacetate ester. This intermediate is then reacted with dipropoxyphosphinyl chloride under controlled conditions to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dipropoxyphosphinyl group can participate in phosphorylation reactions, affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-oxo-, methyl ester: This compound lacks the trifluoromethyl and dipropoxyphosphinyl groups, resulting in different reactivity and applications.

    Propanoic acid, 2-hydroxy-, methyl ester: The presence of a hydroxyl group instead of a trifluoromethyl group alters its chemical properties and biological activity.

    Propanoic acid, 3-hydroxy-2-methyl-, methyl ester:

Uniqueness

The unique combination of trifluoromethyl, dipropoxyphosphinyl, and methyl ester groups in propanoic acid, 2-((dipropoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

108698-12-0

Molecular Formula

C10H18F3O6P

Molecular Weight

322.21 g/mol

IUPAC Name

methyl 2-dipropoxyphosphoryloxy-3,3,3-trifluoropropanoate

InChI

InChI=1S/C10H18F3O6P/c1-4-6-17-20(15,18-7-5-2)19-8(9(14)16-3)10(11,12)13/h8H,4-7H2,1-3H3

InChI Key

ILANCWSCKWMAHB-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)OC(C(=O)OC)C(F)(F)F

Origin of Product

United States

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